

An In-depth Technical Guide to the Structure and Chemical Properties of Dopastin

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Compound of Interest

Compound Name: Dopastin

Cat. No.: B10823531

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopastin is a naturally occurring compound first isolated from the bacterium *Pseudomonas* No. BAC-125.[1] It is of significant interest to the scientific community due to its potent and specific inhibitory activity against dopamine β -hydroxylase (DBH), a key enzyme in the catecholamine biosynthetic pathway.[1] This guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **Dopastin**, with a focus on the technical details relevant to researchers and professionals in drug development.

Chemical Structure and Properties

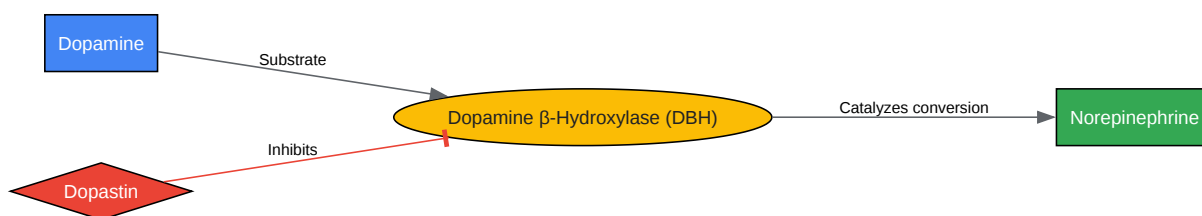
Dopastin, with the IUPAC name (2E)-N-[(2S)-2-[Hydroxy(nitroso)amino]-3-methylbutyl]but-2-enamide, possesses a unique N-nitrosohydroxylamine functional group, which is crucial for its biological activity.[1] The chemical structure of **Dopastin** is presented below.

Table 1: Chemical and Physical Properties of **Dopastin**

Property	Value	Reference
CAS Number	37134-80-8	[1]
Molecular Formula	C ₉ H ₁₇ N ₃ O ₃	[1]
Molecular Weight	215.25 g/mol	[1]
Melting Point	116-119 °C	[1]
pKa	5.1	[1]
Appearance	Crystalline solid	[1]

Mechanism of Action: Inhibition of Dopamine β -Hydroxylase

Dopastin's primary mechanism of action is the inhibition of dopamine β -hydroxylase (DBH). DBH is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine, a critical step in the biosynthesis of catecholamine neurotransmitters. By inhibiting DBH, **Dopastin** effectively reduces the levels of norepinephrine and leads to an accumulation of dopamine. This modulation of neurotransmitter levels is the basis for its potential therapeutic applications.



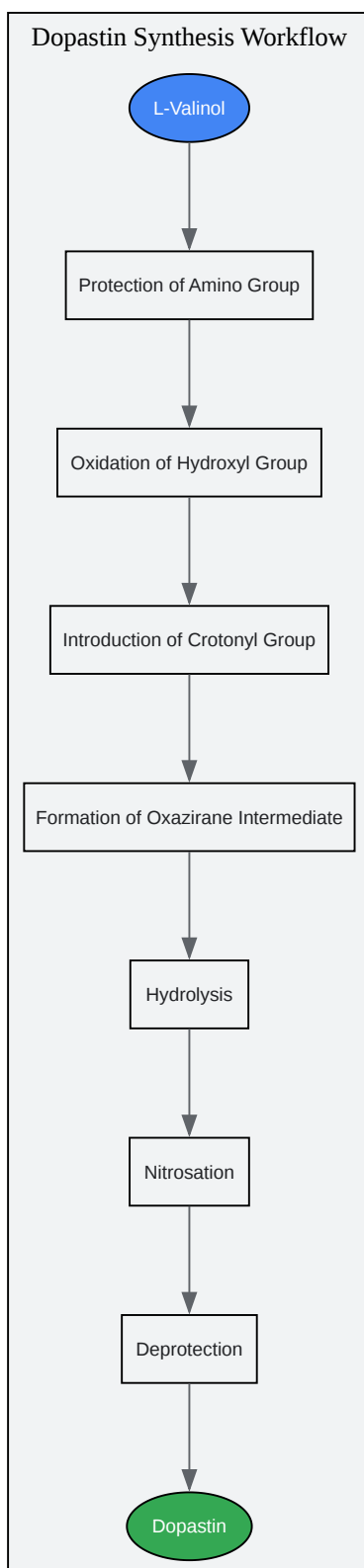
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Dopastin's inhibitory action on Dopamine β -Hydroxylase.

Experimental Protocols

Synthesis of Dopastin from L-Valinol

While a detailed, step-by-step experimental protocol for the synthesis of **Dopastin** is not readily available in the public domain, a published 8-step synthesis route starting from L-valinol has been reported.^[2] The key step in this synthesis involves the formation of an oxazirane intermediate, followed by hydrolysis. Researchers aiming to synthesize **Dopastin** can refer to the original publication by Ohno et al. (1973) for the foundational methodology. A representative workflow for such a multi-step synthesis is outlined below.



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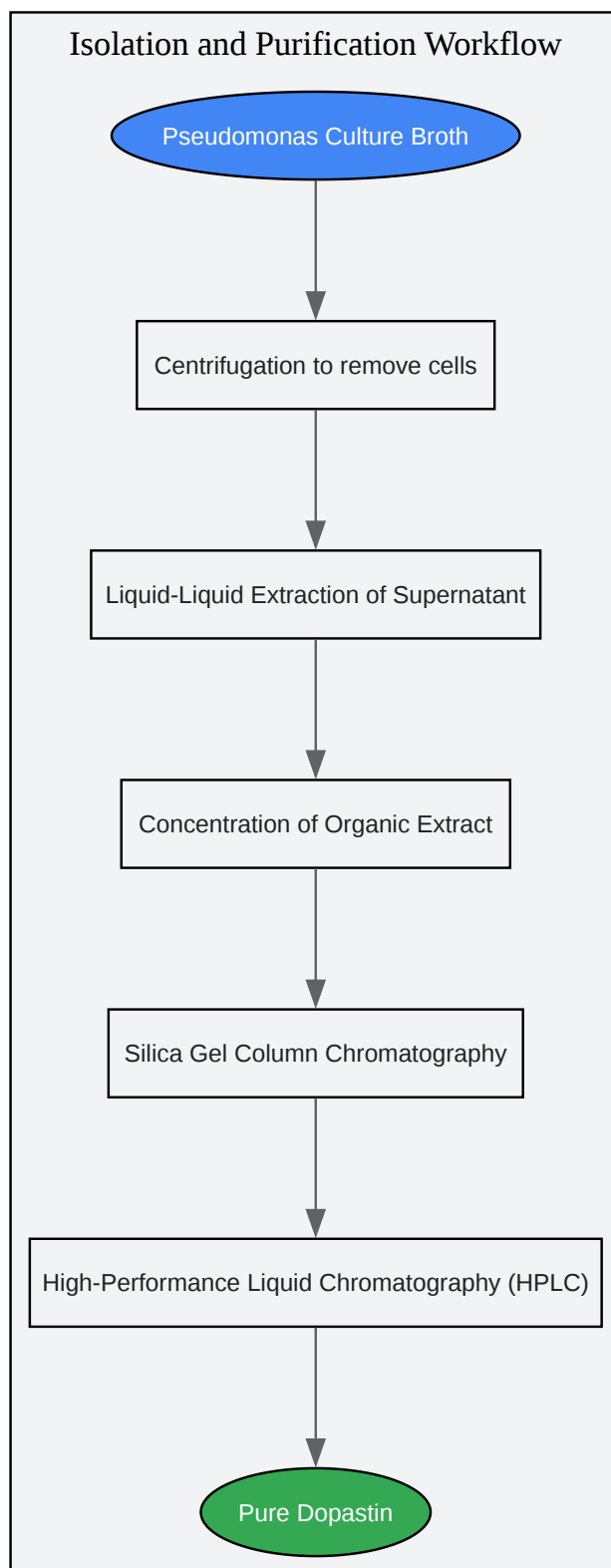
A representative workflow for the synthesis of **Dopastin**.

Isolation and Purification of **Dopastin** from **Pseudomonas** No. BAC-125

The isolation of **Dopastin** from the culture broth of **Pseudomonas** No. BAC-125 is a crucial step for obtaining the natural product. While a specific, detailed protocol for **Dopastin** is not available, a general workflow for the isolation of secondary metabolites from **Pseudomonas** species can be adapted. This typically involves extraction from the culture filtrate followed by chromatographic purification.

Representative Protocol for Isolation:

- **Culturing:** Grow **Pseudomonas** No. BAC-125 in a suitable liquid medium to allow for the production of secondary metabolites.
- **Extraction:** After a suitable incubation period, centrifuge the culture to separate the bacterial cells from the supernatant. The supernatant, containing the secreted **Dopastin**, is then subjected to liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Purification:** The crude extract is then purified using a combination of chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure **Dopastin**.



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A general workflow for isolating **Dopastin**.

Spectroscopic Data

Detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR) for **Dopastin** are not widely available in public databases. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for **Dopastin**

Technique	Expected Key Features
^1H NMR	Signals corresponding to the vinyl protons of the crotonamide group, methylene protons adjacent to the amide nitrogen, a methine proton, and signals for the isopropyl and methyl groups.
^{13}C NMR	Resonances for the carbonyl carbon of the amide, vinyl carbons, and aliphatic carbons of the 3-methylbutyl group.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of Dopastin (215.25 g/mol). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the nitroso group.
IR Spectroscopy	Characteristic absorption bands for the N-H stretch of the amide, C=O stretch of the amide, C=C stretch of the alkene, and N=O stretch of the nitroso group.

Conclusion

Dopastin remains a molecule of high interest for its specific inhibition of dopamine β -hydroxylase. This guide provides a foundational understanding of its chemical and physical properties. While detailed experimental protocols for its synthesis and isolation, as well as comprehensive spectroscopic data, are not readily available, the information and representative workflows presented here offer a valuable starting point for researchers and

drug development professionals. Further investigation and publication of these detailed experimental data would be a significant contribution to the field.

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References

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- 2. Synthesis of dopastin, a dopamine β -hydroxylase inhibitor of microbial origin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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